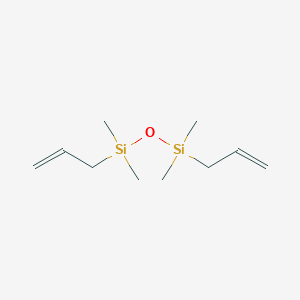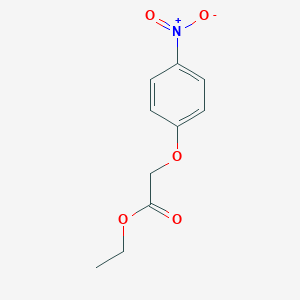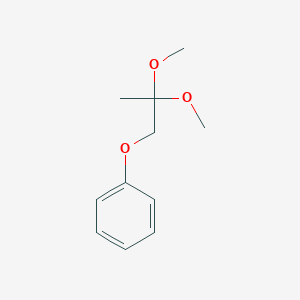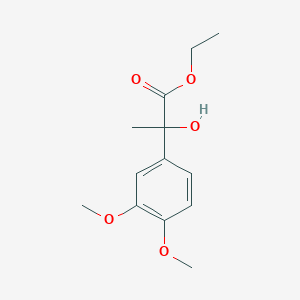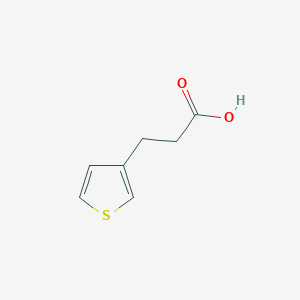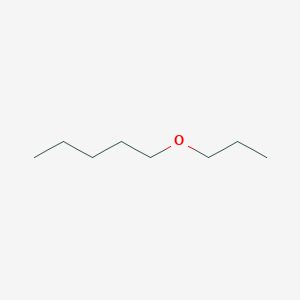
Pentyl propyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl propyl ether (PPE) is a chemical compound that belongs to the family of ethers. It is also known as propyl pentyl ether or PPE-5. PPE has a fruity odor and is commonly used as a solvent in various industrial applications. In recent years, PPE has gained attention in the scientific community due to its potential applications in the field of biofuels and as a fuel additive.
Mécanisme D'action
The exact mechanism of action of PPE is not well understood. However, it is believed that PPE acts as an oxygenate in fuel, which improves the combustion efficiency of the fuel. PPE has also been shown to reduce emissions of harmful pollutants such as nitrogen oxides and particulate matter.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of PPE. However, studies have shown that PPE is not toxic to mammalian cells and does not cause significant harm to the environment.
Avantages Et Limitations Des Expériences En Laboratoire
PPE has several advantages as a solvent in laboratory experiments. It has a low toxicity and is relatively inexpensive. However, PPE has limited solubility in water and may not be suitable for certain experiments.
Orientations Futures
There are several potential future directions for the study of PPE. One area of research is the production of PPE from renewable sources such as biomass. Another area of research is the use of PPE as a fuel additive in diesel engines. Additionally, further research is needed to fully understand the mechanism of action of PPE and its potential applications in the field of biofuels.
Méthodes De Synthèse
The synthesis of PPE can be achieved through several methods. The most common method involves the reaction between pentanol and propyl bromide in the presence of a catalyst. Other methods include the reaction between pentene and propylene oxide or the reaction between pentanol and propylene oxide.
Applications De Recherche Scientifique
PPE has been extensively studied for its potential use as a biofuel and fuel additive. It has been found to have a high oxygen content, which makes it an attractive alternative to traditional fossil fuels. PPE has also been studied for its potential use in the production of biodiesel.
Propriétés
Numéro CAS |
18641-82-2 |
|---|---|
Nom du produit |
Pentyl propyl ether |
Formule moléculaire |
C8H18O |
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
1-propoxypentane |
InChI |
InChI=1S/C8H18O/c1-3-5-6-8-9-7-4-2/h3-8H2,1-2H3 |
Clé InChI |
DMUSSSYUUUYJRM-UHFFFAOYSA-N |
SMILES |
CCCCCOCCC |
SMILES canonique |
CCCCCOCCC |
Autres numéros CAS |
18641-82-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



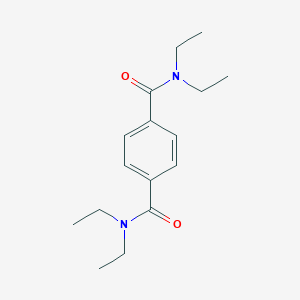
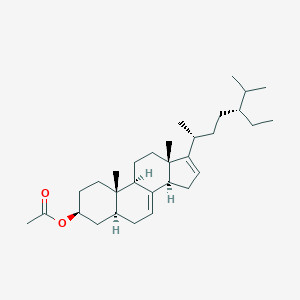
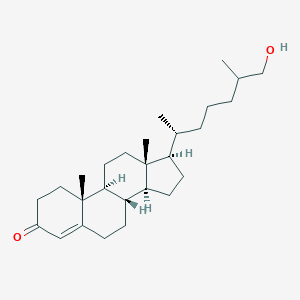
![7H-Cyclopenta[1,2-b:3,4-b']dithiophene](/img/structure/B98387.png)


